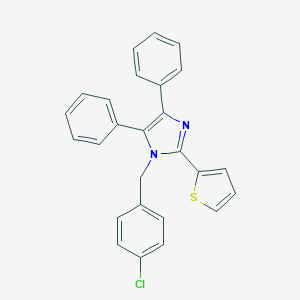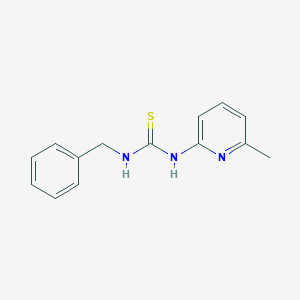![molecular formula C21H18ClN3OS2 B292529 2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(4-methyl-2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292529.png)
2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(4-methyl-2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(4-methyl-2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine-based compound that has attracted considerable attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits a unique chemical structure that makes it a promising candidate for the development of novel drugs for various diseases.
作用機序
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(4-methyl-2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of protein kinase CK2. This enzyme plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2, this compound can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(4-methyl-2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one has been shown to exhibit potent biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress. Additionally, this compound has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of anticancer drugs.
実験室実験の利点と制限
One of the main advantages of 2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(4-methyl-2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for the development of targeted anticancer drugs. However, one of the limitations of this compound is its relatively complex synthesis, which may limit its widespread use in laboratory experiments.
将来の方向性
There are several future directions for the research and development of 2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(4-methyl-2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is the development of novel anticancer drugs based on this compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in other disease areas, such as inflammation and oxidative stress. Finally, the development of more efficient and cost-effective synthesis methods for this compound may also be an area of future research.
合成法
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(4-methyl-2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 4-chlorobenzyl mercaptan with 4-methyl-2-pyridinecarbaldehyde in the presence of sodium hydride as a base. The resulting intermediate is then reacted with 5,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-3-thiol to yield the final product.
科学的研究の応用
2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(4-methyl-2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been investigated for its potential antitumor and anti-inflammatory activities.
特性
分子式 |
C21H18ClN3OS2 |
|---|---|
分子量 |
428 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methylsulfanyl]-5,6-dimethyl-3-(4-methylpyridin-2-yl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H18ClN3OS2/c1-12-8-9-23-17(10-12)25-20(26)18-13(2)14(3)28-19(18)24-21(25)27-11-15-4-6-16(22)7-5-15/h4-10H,11H2,1-3H3 |
InChIキー |
MLOWMUYJJVQJDW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)Cl)SC(=C3C)C |
正規SMILES |
CC1=CC(=NC=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)Cl)SC(=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(isopropylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B292453.png)
![N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine](/img/structure/B292455.png)
![N-benzyl-N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}amine](/img/structure/B292456.png)
![6-[1,1'-Biphenyl]-4-yl-2-(2-thienyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B292457.png)

![methyl 7-methyl-3-oxo-2-(2-thienylmethylene)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292462.png)
![Ethyl 4-(4-chlorophenyl)-3-oxo-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292463.png)
![Ethyl 4-benzyl-3-oxo-5-(2-oxopropylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292464.png)
![2,4-Bis(isopropylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B292466.png)
![N-(2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-(4-methylphenyl)urea](/img/structure/B292468.png)
![3-(2-methylphenyl)-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292471.png)